N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide, commonly known as DFA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. DFA-1 is a small molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Structural Aspects and Properties
- Structural Study of Amide Containing Isoquinoline Derivatives : Research by Karmakar, A. et al. (2007) examined structural aspects of amide-containing isoquinoline derivatives, similar to N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide. These compounds, upon treatment with various acids, can form gels or crystalline solids. Their study also revealed interesting fluorescence emission properties in different states, offering insights into potential applications in fluorescence-based assays or materials science (Karmakar, A., Sarma, R., & Baruah, J., 2007).
Antimicrobial Properties
- Antimicrobial and Hemolytic Activity of Morpholinyl Phenyl Acetamide Derivatives : Gul, S. et al. (2017) synthesized a series of compounds including morpholinyl phenyl acetamide derivatives, which displayed significant antimicrobial activity. This suggests the potential of N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide in antimicrobial applications (Gul, S. et al., 2017).
Chemical Synthesis and Structural Analysis
- Synthesis and Crystal Structure Analysis : The synthesis and structural analysis of related compounds, as conducted by Ping, Z. (2007), provide valuable insights into the chemical properties and potential applications of N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide in various fields, such as material science and pharmaceuticals (Ping, Z., 2007).
Potential in Drug Discovery and Photovoltaic Efficiency
- Molecular Docking and Biological Potentials : Mehta, S. et al. (2019) explored the molecular docking and biological potentials of acetamide derivatives, demonstrating their significance in drug discovery. The study's approach can be applied to N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide for assessing its potential in therapeutic applications (Mehta, S. et al., 2019).
- Spectroscopic and Quantum Mechanical Studies : Mary, Y. et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, indicating the potential of such compounds in photovoltaic efficiency modeling. This could hint at the possible applications of N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide in the field of renewable energy (Mary, Y. et al., 2020).
Biodegradation and Environmental Impact
- Biodegradation Study of Similar Compounds : Lee, H. & Kim, D.-U. (2022) investigated the biodegradation of alachlor, a chloroacetanilide herbicide, providing insights into the environmental impact and degradation pathways of related compounds like N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide (Lee, H. & Kim, D.-U., 2022).
properties
IUPAC Name |
N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c1-9-6-18(7-10(2)20-9)8-13(19)17-14-11(15)4-3-5-12(14)16/h3-5,9-10H,6-8H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUVPGCXYKAQCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=C(C=CC=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.